molecular formula C7H9NO4S2 B8777237 2,5-Bis(methylsulfonyl)pyridine CAS No. 85330-63-8

2,5-Bis(methylsulfonyl)pyridine

Cat. No. B8777237
CAS RN: 85330-63-8
M. Wt: 235.3 g/mol
InChI Key: IBEOGICJOHYRCR-UHFFFAOYSA-N
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Patent
US06972295B2

Procedure details

A mixture of ethyl 2-hydroxyisobutyrate (0.41 mL, 3.0 mmol), 2,5-bis(methylsulfonyl)pyridine (J. Heterocycl. Chem. 1985, 22, 1583) (0.70 g, 3.0 mmol) and sodium hydride (60% dispersion in mineral oil, 0.14 g, 3.6 mmol) in 30 mL of anhydrous DMF was heated at 80° C. overnight. The reaction mixture was cooled to room temperature, and was partitioned between saturated aqueous ammonium chloride (200 mL) and ether (200 mL). The organic layer was separated and was washed with water and brine, dried over anhydrous sodium sulfate, filtered and concentrated to dryness, and the residue was purified by flash column chromatography on silica gel eluting with 0 to 80% ethyl acetate in hexane to give the title compound as a 1:1 mixture with 2-ethoxy-5-methylsulfonylpyridine. LC-MS: m/e 288 (M+H)+ (0.70 min).
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]([CH3:9])(C)[C:3]([O:5][CH2:6][CH3:7])=O.CS(C1C=C[C:17]([S:20]([CH3:23])(=[O:22])=[O:21])=[CH:16][N:15]=1)(=O)=O.[H-].[Na+]>CN(C=O)C>[CH2:6]([O:5][C:3]1[CH:2]=[CH:9][C:17]([S:20]([CH3:23])(=[O:22])=[O:21])=[CH:16][N:15]=1)[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
0.41 mL
Type
reactant
Smiles
OC(C(=O)OCC)(C)C
Name
Quantity
0.7 g
Type
reactant
Smiles
CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)C
Name
Quantity
0.14 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
was partitioned between saturated aqueous ammonium chloride (200 mL) and ether (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel eluting with 0 to 80% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC1=NC=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.